molecular formula C8H13N3OS B040137 4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one CAS No. 119185-58-9

4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one

Cat. No. B040137
CAS RN: 119185-58-9
M. Wt: 199.28 g/mol
InChI Key: XLRPFBACBJJYFG-UHFFFAOYSA-N
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Description

“4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one” is a compound with the molecular formula C8H13N3OS . It is also known by other synonyms such as “4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one” and “4-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-ol” among others .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexyl group attached to a 1,2,4-triazole ring. The triazole ring contains a mercapto (-SH) group . The InChI string for this compound is InChI=1S/C8H13N3OS/c12-7-9-10-8 (13)11 (7)6-4-2-1-3-5-6/h6H,1-5H2, (H,9,12) (H,10,13) .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one” are not detailed in the literature, 1,2,4-triazoles in general are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.28 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 199.07793322 g/mol . The topological polar surface area of the compound is 76.5 Ų .

Scientific Research Applications

Anti-Proliferative Activity

These compounds have been found to demonstrate remarkable cytotoxic activity with IC 50 values ranging from 3.02 to 15.37 µM . They have been tested against three human cancer cell lines including A549 (lung cancer), MCF7 (breast cancer) and SKOV3 (ovarian cancer) .

Apoptosis Induction

The compound can induce apoptosis in SKOV3 cells . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which is crucial for eliminating cancer cells.

Cell Cycle Arrest

The compound can cause significant cell cycle arrest at the G2/M phase in a dose-dependent manner . This can be beneficial in cancer treatment as it can halt the growth and division of cancer cells.

Biological Interest

4-Amino-5-mercapto [1,2,4]triazole and its 3-substituted derivatives have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

Antimicrobial Activity

The copper (II) complex of the compound showed higher antibacterial effect, especially towards Gram-positive bacteria . This suggests potential use in treating bacterial infections.

Antifungal Activity

Both the copper (II) complex and the organic ligand exhibited moderate anticandidal activity . This indicates potential use in treating fungal infections.

Broad Spectrum of Biological Activities

1,2,4-triazole and 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives are reported to show a broad spectrum of biological activities such as antifungal, antimicrobial, hypoglycemic, antihypertensive, analgesic, antiparasitic, hypocholesteremic, antiviral, anti-inflammatory, antioxidant, antitumor and anti-HIV properties .

Coordination Compound Synthesis

The compound can be used to synthesize coordination compounds, such as copper (II) complexes . These complexes have potential applications in various fields, including catalysis, magnetism, and medicine.

properties

IUPAC Name

4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h6H,1-5H2,(H,9,12)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRPFBACBJJYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372475
Record name 4-Cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one

CAS RN

119185-58-9
Record name 4-Cyclohexyl-5-thioxo-1,2,4-triazolidin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119185-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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